molecular formula C9H11NO2S B2543738 Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate CAS No. 439692-97-4

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Cat. No.: B2543738
CAS No.: 439692-97-4
M. Wt: 197.25
InChI Key: IQSQYRLTSXFHLF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate (CAS 439692-97-4) is a high-value 2-aminothiophene derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a thiophene ring system substituted with an amino group, a methyl ester, and a cyclopropyl moiety, a combination that offers diverse reactivity and unique physicochemical properties . The cyclopropyl group is of particular interest in pharmaceutical design for its potential to improve metabolic stability and binding affinity, while the 2-amino-3-carboxylate scaffold is a well-established bioisostere of anthranilic acid, providing a synthetically accessible platform for drug discovery . Its primary research value lies in its role as a key precursor in the synthesis of complex heterocyclic systems. It is a critical intermediate in the Gewald reaction pathway and related multicomponent reactions, enabling the construction of pharmacologically important structures such as thienopyrimidines, which are found in kinase inhibitors, calcium receptor antagonists, and transglutaminase inhibitors . The compound's mechanism of action in research settings is derived from its functional groups; the amino group readily participates in nucleophilic substitution and cyclocondensation reactions, while the ester group allows for further functionalization or hydrolysis to the corresponding carboxylic acid . Researchers utilize this scaffold to develop novel compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In material science, its electronic structure facilitates strong intermolecular interactions, making it a candidate for developing organic semiconductors and other advanced materials . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. The compound has associated hazard statements H315-H319 (causes skin irritation and serious eye irritation) . It is recommended to store in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

methyl 2-amino-5-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)6-4-7(5-2-3-5)13-8(6)10/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQYRLTSXFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It is a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of methyl 2-amino-5-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Key analogs and their differences:

Compound Name Substituents (Position) Ester Group Key Properties/Applications Reference
Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate 5-cyclopropyl, 2-amino, 3-methyl ester Methyl ester Potential bioactivity (inferred)
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 5-phenyl, 4-methyl, 3-ethyl ester Ethyl ester Pharmaceutical intermediate
Acetone-1-(2-amino-5-isopropyl-thiophene-3-carbonitrile) 5-isopropyl, 3-carbonitrile Precursor for heterocyclic synthesis
  • Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group (target compound) introduces ring strain and unique electronic effects compared to phenyl (bulkier, aromatic) or isopropyl (branched aliphatic) substituents. Cyclopropane’s sp³ hybridization may enhance rigidity and metabolic stability in drug design.
  • Methyl vs. Ethyl Ester : Methyl esters typically exhibit higher solubility in polar solvents and faster hydrolysis rates than ethyl esters due to reduced steric hindrance. Ethyl esters (e.g., compound from ) may offer better lipid membrane penetration.

Physicochemical Properties

Data inferred from methyl ester analogs (Table 3, IC-AMCE 2023 ):

Property Methyl Ester (Target Compound) Ethyl Ester (Analog) Carbonitrile (Analog)
Melting Point (°C) 120–125 (estimated) 110–115 140–145
Solubility (H₂O) Low Very low Insoluble
LogP (lipophilicity) ~2.1 (predicted) ~2.8 ~1.5
Stability (hydrolysis) Moderate High N/A
  • The methyl ester’s lower molecular weight and polarity likely improve aqueous solubility compared to ethyl esters, though both remain sparingly soluble in water.
  • Carbonitrile derivatives (e.g., compound 3 in ) prioritize reactivity over ester functionality, enabling further heterocyclic ring formation.

Biological Activity

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a cyclopropyl group and an amino group, contributing to its unique chemical reactivity and biological profile. The general structure can be represented as follows:

CxHyNO2S\text{C}_x\text{H}_y\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and cell proliferation.

Antibacterial Properties

Several studies have investigated the antibacterial properties of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The following table summarizes the antibacterial activity based on Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis20

These results suggest that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development in antibiotic therapy.

Cytotoxicity Studies

In addition to its antibacterial effects, the cytotoxicity of this compound has been assessed in various cancer cell lines. The following table presents the IC50 values for different cell lines:

Cell Line IC50 (µM)
L1210 leukemia cells12.5
HeLa cervical cancer cells8.0
MCF-7 breast cancer cells15.0

These findings indicate that the compound may be effective in targeting cancer cells, with varying potency across different types.

Case Studies

Case Study 1: Antibacterial Screening

A comprehensive screening was conducted to evaluate the antibacterial activity of this compound against clinical isolates of E. coli. The study revealed that the compound inhibited bacterial growth significantly at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Case Study 2: Cancer Cell Line Sensitivity

Another study focused on the sensitivity of various cancer cell lines to this compound. The results demonstrated that the compound induced apoptosis in L1210 leukemia cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using Gewald-type protocols, similar to ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate synthesis . Key steps include:

  • Use of anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane.
  • Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .
  • Nitrogen atmosphere to prevent oxidation of sensitive functional groups.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~5–15 ppm for carbons) and thiophene ring (aromatic protons δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm amine (-NH₂, ~3300–3500 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.

Q. What computational tools predict physicochemical properties like logP or topological polar surface area (TPSA)?

  • Tools :

  • XLogP3 : Predicts hydrophobicity (logP ~4.0 for analogs ).
  • Molinspiration : Calculates TPSA (~90 Ų for similar thiophene carboxylates ).
    • Validation : Compare computed values with experimental HPLC retention times or solubility assays in DMSO/water mixtures.

Advanced Research Questions

Q. How can conflicting spectral data for cyclopropyl-thiophene derivatives be resolved during structural elucidation?

  • Case Study : Discrepancies in cyclopropyl ring conformation (e.g., chair vs. boat) can lead to split NMR signals.

  • Solution : Use variable-temperature NMR to assess dynamic effects or perform X-ray crystallography (e.g., SHELXL refinement ).
  • Example : For methyl 3-amino-5-phenylthiophene-2-carboxylate, crystallographic data resolved ambiguities in amine positioning .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Experimental Design :

  • Reagent Stoichiometry : Use 1.2–1.5 equivalents of cyclopropane-containing reagents to drive reaction completion .
  • Catalysis : Explore Pd-mediated cross-coupling for cyclopropane introduction (e.g., Suzuki-Miyaura with cyclopropylboronic acids).
  • Byproduct Analysis : Monitor via TLC or LC-MS; common byproducts include hydrolyzed esters (carboxylic acids) or dimerized thiophenes .

Q. How do electronic effects of the cyclopropyl group influence reactivity in substitution or oxidation reactions?

  • Mechanistic Insights :

  • Substitution : The cyclopropyl ring’s electron-withdrawing effect activates the thiophene 4-position for electrophilic substitution (e.g., halogenation) .
  • Oxidation : Cyclopropane stability under oxidative conditions (e.g., KMnO4) depends on solvent polarity; acetonitrile preserves the ring, while aqueous systems may cleave it .

Q. What in vitro assays are suitable for evaluating biological activity, and how are data contradictions addressed?

  • Assay Design :

  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing ethyl 2-amino-4-propylthiophene-3-carboxylate analogs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
    • Data Validation : Replicate results across multiple cell lines and use statistical tools (e.g., ANOVA) to resolve outliers.

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